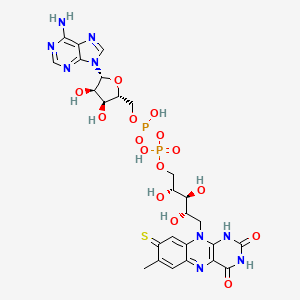

8-Mercapto-fad

CAS No.: 71800-97-0

Cat. No.: VC1745650

Molecular Formula: C26H31N9O15P2S

Molecular Weight: 803.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71800-97-0 |

|---|---|

| Molecular Formula | C26H31N9O15P2S |

| Molecular Weight | 803.6 g/mol |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] hydrogen phosphate |

| Standard InChI | InChI=1S/C26H31N9O15P2S/c1-9-2-10-11(3-15(9)53)34(23-17(31-10)24(41)33-26(42)32-23)4-12(36)18(38)13(37)5-47-51(43,44)50-52(45,46)48-6-14-19(39)20(40)25(49-14)35-8-30-16-21(27)28-7-29-22(16)35/h2-3,7-8,12-14,18-20,25,36-40H,4-6H2,1H3,(H,43,44)(H,45,46)(H2,27,28,29)(H2,32,33,41,42)/t12-,13+,14+,18-,19+,20+,25+/m0/s1 |

| Standard InChI Key | BFSXQEQVYOVBBZ-GEPAHFMJSA-N |

| Isomeric SMILES | CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

| SMILES | CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

| Canonical SMILES | CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Introduction

Chemical Structure and Properties

8-Mercapto-FAD shares the basic structure of FAD but differs at position 8 of the isoalloxazine ring. The mercapto group at this position can exist in different ionization states, which significantly affects its spectroscopic properties:

-

The free 8-Mercapto-FAD has a pKa value of approximately 3.8, meaning it exists primarily in its anionic form at physiological pH

-

The thiol group can be readily modified by various reagents, making 8-Mercapto-FAD useful for chemical labeling studies

-

It can be generated from 8-thiocyanatoflavins through reaction with thiols such as dithiothreitol or mercaptoethanol

The mercapto group's reactivity allows researchers to use 8-Mercapto-FAD as a reactive site probe. For instance, it reacts readily with methylmethanethiosulfonate when bound to glutathione reductase, demonstrating that position 8 remains accessible to certain solvent-borne reagents even in the protein-bound state .

Spectroscopic Characteristics

The spectroscopic properties of 8-Mercapto-FAD vary dramatically based on its ionization state and environment. These distinctive spectral signatures make it particularly valuable as a probe for flavoenzyme active sites:

Ionization States and Absorption Characteristics

8-Mercapto-FAD can exist in multiple forms, each with unique absorption spectra:

-

The 8-thiolate anion form exhibits absorption maxima in the region of 520-550 nm with a molar extinction coefficient of approximately 30 mM⁻¹ cm⁻¹

-

The p-quinoid form displays absorption maxima in the range of 560-600 nm, also with a molar extinction coefficient of approximately 30 mM⁻¹ cm⁻¹

-

When bound to certain proteins, the pKa can shift dramatically, as observed with riboflavin-binding protein where it shifts from 3.8 to ≥9.0

Environmental Sensitivity

The spectroscopic properties of 8-Mercapto-FAD are highly sensitive to the protein environment. For example:

-

In D-amino acid oxidase, the unmodified enzyme with 8-Mercapto-FAD shows an absorption maximum at 595 nm, typical of the benzoquinoid form

-

When the active site arginine of D-amino acid oxidase is modified with cyclohexanedione, the spectrum shifts dramatically to 535 nm, characteristic of the 8-thiolate form

These spectral shifts reveal critical information about charged residues in the flavin binding site and their influence on flavin electronic properties.

8-Mercapto-FAD as a Tool for Flavoenzyme Classification

One of the most valuable applications of 8-Mercapto-FAD has been its use in classifying flavoenzymes based on their spectral properties. Different functional classes of flavoproteins exhibit characteristic spectra when reconstituted with 8-Mercapto-FAD:

Classification System

| Flavoenzyme Class | 8-Mercapto-FAD Spectral Form | Absorption Maximum | Native Flavin Properties |

|---|---|---|---|

| Electron Transferases | 8-thiolate anion form | 520-550 nm | Stabilize blue neutral radical |

| Dehydrogenase-Oxidases | p-quinoid form | 560-600 nm | Stabilize red semiquinone; form N(5)-sulfite adducts |

| Hydroxylases/Transhydrogenases | Intermediate properties | Variable | Show mixed characteristics |

This classification system has proven remarkably consistent and provides insights into the electronic environment of the flavin binding site across different enzymes .

Interactions with Different Classes of Flavoenzymes

Electron Transferases

Flavoproteins involved in one-electron transfer reactions, such as flavodoxin and NADPH-cytochrome P-450 reductase, bind 8-Mercapto-FAD preferentially in its 8-thiolate anion form. These enzymes typically:

-

Stabilize the blue neutral radical of native flavin

-

Maintain the 8-thiolate form of 8-Mercapto-FAD (absorption maximum 520-550 nm)

The spectral characteristics suggest that these proteins create an environment that favors the anionic form of the flavin.

Dehydrogenase-Oxidase Class

Flavoenzymes of the dehydrogenase-oxidase class, including glucose oxidase, D-amino acid oxidase, lactate oxidase, and Old Yellow Enzyme, bind 8-Mercapto-FAD in its p-quinoid form. These enzymes characteristically:

-

Stabilize the red semiquinone of native flavin

-

Promote the p-quinoid form of 8-Mercapto-FAD (absorption maximum 560-600 nm)

-

Form N(5)-sulfite adducts with native flavin

Interestingly, these enzymes lose their ability to form N(5)-sulfite adducts and react with nitroalkane carbanions when reconstituted with 8-Mercapto-FAD . This suggests that the 8-mercapto substitution alters the electronic properties of the N(5) position.

Hydroxylases and Transhydrogenases

Some flavoenzymes, particularly hydroxylases like p-hydroxybenzoate hydroxylase, display intermediate properties. Their spectra with 8-Mercapto-FAD don't strictly conform to either of the above classifications, suggesting unique flavin environments .

In p-hydroxybenzoate hydroxylase, 8-Mercapto-FAD has been used to probe flavin movement during catalysis. After the hydroxylation reaction, an additional oxidized intermediate (E<sub>ox</sub>*) is observed, which slowly converts to the resting oxidized form (E<sub>ox</sub>). This step is postulated to represent flavin movement between "in" and "out" positions essential for catalysis .

Applications in Enzyme Mechanism Studies

8-Mercapto-FAD has proven particularly valuable for investigating enzyme mechanisms:

Probing Catalytic Conformational Changes

In p-hydroxybenzoate hydroxylase, 8-Mercapto-FAD helped reveal a rate-limiting conformational change of the flavin necessary for catalysis. The FAD must be in the "in" position for hydroxylation of p-hydroxybenzoate, while the "out" position is essential for reduction by NADPH. 8-Mercapto-FAD's spectral sensitivity allowed researchers to detect this movement during the catalytic cycle .

Identifying Critical Active Site Residues

The spectral properties of 8-Mercapto-FAD bound to D-amino acid oxidase identified the importance of an active site arginine residue. When this residue was modified with cyclohexanedione, the spectrum shifted dramatically from 595 nm (benzoquinoid form) to 535 nm (8-thiolate form) . This revealed that a positive charge near the flavin N(1)C(2a) region plays a crucial role in stabilizing the flavin and may facilitate nucleophilic attack at the N(5) position .

Mechanism of Flavin C(4a)-Hydroperoxide Formation

Studies with 8-Mercapto-FAD have contributed to understanding the mechanism of flavin C(4a)-hydroperoxide formation in monooxygenases. This intermediate is critical for oxygen activation and substrate hydroxylation . The reaction of oxygen with reduced 8-Mercapto-FAD enzymes appears to proceed through a C(4a)-hydroperoxide intermediate, though it accumulates in smaller amounts compared to native enzyme due to rapid decay .

Synthesis and Preparation Methods

8-Mercapto-FAD can be synthesized through several routes:

Direct Synthesis

The compound is typically prepared at the riboflavin level and then converted to the FMN or FAD forms using appropriate enzymes .

Conversion from 8-Thiocyanatoflavins

8-Mercapto-FAD can also be generated via conversion from 8-thiocyanatoflavins:

-

8-Thiocyanatoflavins can be prepared via the diazonium salt of 8-aminoflavin

-

Reaction with thiols such as dithiothreitol or mercaptoethanol converts the thiocyanato group to the mercapto group

Interestingly, when 8-thiocyanato-FAD is bound to certain enzymes like anthranilate hydroxylase and D-amino acid oxidase, it spontaneously converts to 8-mercapto-FAD. This suggests the presence of a nucleophile (likely a cysteine residue) near position 8 in these proteins .

Data Tables of 8-Mercapto-FAD Properties and Interactions

Table 1: Spectroscopic Properties of 8-Mercapto-FAD in Different Environments

| Environment | Form | Absorption Maximum (nm) | Molar Extinction Coefficient (mM⁻¹ cm⁻¹) |

|---|---|---|---|

| Free in solution (pH < 3.8) | Protonated thiol | ~450 | ~10-12 |

| Free in solution (pH > 3.8) | Thiolate anion | 520-550 | ~30 |

| Bound to electron transferases | Thiolate anion | 520-550 | ~30 |

| Bound to dehydrogenase-oxidases | p-quinoid | 560-600 | ~30 |

| Bound to D-amino acid oxidase | Benzoquinoid | 595 | ~30 |

| Bound to modified D-amino acid oxidase (cyclohexanedione-treated) | Thiolate | 535 | ~30 |

| Bound to riboflavin-binding protein | Unionized | Shifted | pKa ≥ 9.0 |

Table 2: Binding and Activity Characteristics with Different Flavoenzymes

| Enzyme | 8-Mercapto-FAD Form | Spectral Maxima (nm) | Catalytic Activity Relative to Native Enzyme | Notable Properties |

|---|---|---|---|---|

| Glutathione reductase | Thiolate anion | Blue absorption band | 40-100% | Position 8 accessible to solvent-borne reagents; reacts with methylmethanethiosulfonate |

| D-amino acid oxidase | Benzoquinoid | 595 | Reduced but efficient | Modified by cyclohexanedione at arginine residue |

| p-hydroxybenzoate hydroxylase | Mixed | Variable | Much slower than native | Shows observable E<sub>ox</sub>* intermediate |

| Flavodoxin | Thiolate anion | 520-550 | Variable | Stabilizes radical form |

| Glucose oxidase | Benzoquinoid | 560-600 | Reduced | No N(5)-sulfite adduct formation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume